5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDRDPBHLIDKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373876 | |

| Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680617-88-3 | |

| Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680617-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS number

An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of complex organic molecules. We will delve into its chemical identity, structural properties, plausible synthetic routes, and critical applications in pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its reactivity, handling, and utility as a versatile building block.

Compound Identification and Physicochemical Properties

This compound is a multi-functionalized aromatic compound. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 680617-88-3 .[1][2] The molecule's architecture, featuring a reactive sulfonyl chloride group, an amide linkage, and an ethoxy ether group, makes it a valuable and versatile reagent in medicinal chemistry.

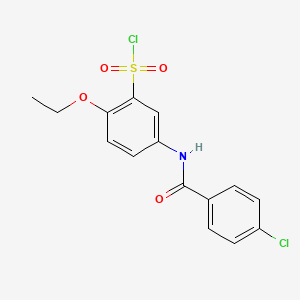

Below is a diagrammatic representation of the compound's identity.

Caption: Core Identification of the Target Compound.

The key physicochemical properties are summarized in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper storage, and planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 680617-88-3 | [1][2] |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [2] |

| Molecular Weight | 374.24 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-96% (HPLC) | [1][3] |

| Storage Conditions | Inert atmosphere, room temperature | [1][2] |

| Synonym(s) | 5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | [1] |

Synthesis Strategy: A Mechanistic Perspective

While specific proprietary synthesis methods may vary, the structure of this compound suggests a logical and common synthetic approach in organic chemistry. A plausible route involves the acylation of an appropriately substituted aniline derivative. The choice to perform chlorosulfonation before or after acylation is a key strategic decision, often dictated by the stability of intermediates and the directing effects of the substituents.

A likely pathway begins with 2-ethoxy-5-nitroaniline, which undergoes acylation with 4-chlorobenzoyl chloride. The resulting amide is then reduced to the corresponding amine, which is subsequently diazotized and subjected to a sulfochlorination reaction. An alternative, and often more direct, approach is the chlorosulfonation of N-(4-ethoxyphenyl)-4-chlorobenzamide.

The following workflow illustrates a conceptual synthetic pathway.

Caption: A plausible synthetic workflow for the target compound.

This multi-step synthesis highlights the importance of controlling reaction conditions to manage the reactivity of the functional groups and achieve a high yield of the desired product.[4]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.[3][5] The sulfonyl chloride moiety is a powerful electrophile, primed for reaction with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in several high-value research areas.

-

Pharmaceutical Development : This compound is a key building block for creating novel therapeutic agents.[3][5] The sulfonamide group it helps to form is a well-established pharmacophore present in numerous drugs, including anti-inflammatory, anti-cancer, and analgesic agents.[3][6]

-

Agrochemical Synthesis : Its structure is also amenable to the development of new herbicides and pesticides, where the specific combination of the chlorobenzoyl and sulfonamide groups can be tailored to target biological pathways in pests or weeds.[3]

-

Bioconjugation : The reactive handle allows for the linking of biomolecules, which can enhance the specificity and efficacy of drug delivery systems.[3]

-

Material Science : It can be used in the development of advanced materials and polymers where specific functional groups are required to impart desired properties.[7][8]

The diagram below illustrates the primary reactive application of the compound.

Caption: The central role of the compound in synthesis.

Experimental Protocol: Representative Sulfonamide Synthesis

To illustrate its practical use, the following is a representative, self-validating protocol for the synthesis of a novel sulfonamide derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a novel sulfonamide by reacting this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine, Et₃N) (1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

-

Causality: The sulfonyl chloride group is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this context.[9] An inert atmosphere prevents this side reaction.

-

-

Reagent Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Causality: DCM is an excellent solvent for this reaction as it is aprotic and will not react with the sulfonyl chloride.

-

-

Base and Nucleophile Addition: To the stirred solution, add the tertiary amine base (1.5 eq) followed by the dropwise addition of the primary amine (1.1 eq).

-

Causality: The reaction of the sulfonyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base acts as an acid scavenger, neutralizing the HCl to prevent it from protonating the primary amine nucleophile, which would render it unreactive.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed (typically 2-4 hours).

-

Causality: TLC provides a rapid and effective way to determine the completion of the reaction, preventing unnecessary reaction time and potential side product formation.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove bulk water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before solvent evaporation to prevent contamination of the final product.

-

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide product.

-

Causality: Purification is critical to remove unreacted starting materials and byproducts, ensuring the final compound meets the high-purity standards required for subsequent applications.

-

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as corrosive (GHS05 pictogram).[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] Contact with water can liberate toxic gas.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Handling: Avoid breathing dust or vapors.[11] Ensure adequate ventilation.[10] Keep the compound away from water, strong bases, alcohols, and metals, as these are incompatible materials.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] The material is moisture-sensitive and should be stored under an inert atmosphere.[9]

Conclusion

This compound (CAS 680617-88-3) is a high-value chemical intermediate with significant utility in synthetic organic chemistry. Its well-defined structure and predictable reactivity, centered on the sulfonyl chloride group, make it an essential building block for constructing complex sulfonamide-containing molecules. A thorough understanding of its properties, synthetic applications, and handling requirements is paramount for leveraging its full potential in the laboratory, particularly in the fields of pharmaceutical and agrochemical discovery.

References

- 1. This compound | 680617-88-3 [sigmaaldrich.com]

- 2. 680617-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 5. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and analysis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-88-3). This compound is a key intermediate in medicinal and agrochemical research, valued for its reactive sulfonyl chloride moiety that enables the synthesis of a diverse range of sulfonamide derivatives. This document is intended to serve as a vital resource for scientists and professionals engaged in drug discovery and development, offering field-proven insights and detailed methodologies to ensure the safe and effective utilization of this versatile chemical building block.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a sulfonyl chloride group and a chlorobenzamido moiety. This unique combination makes it a valuable reagent in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively. The chlorobenzamido and ethoxy groups on the benzene ring modulate the compound's reactivity and solubility, and can play a role in the biological activity of the final products. Its applications are primarily in pharmaceutical development, where it serves as a building block for potential anti-inflammatory, analgesic, and anti-cancer drugs.[1]

Physicochemical Properties

General and Predicted Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that predicted values should be considered as estimates and may differ from experimental results.

| Property | Value | Source |

| CAS Number | 680617-88-3 | |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [1] |

| Molecular Weight | 374.24 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95-96% (HPLC) | [1] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 455.3 ± 45.0 °C at 760 mmHg | |

| Predicted Flash Point | 229.1 ± 28.7 °C | |

| Predicted Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | |

| Predicted Refractive Index | 1.611 |

Note: Predicted values are computationally generated and should be used as estimations.

Solubility Profile

While specific quantitative solubility data is not available, based on its structure and the general solubility of sulfonyl chlorides, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is likely to have poor solubility in water and may decompose in the presence of hot water or hot alcohol.

Stability and Reactivity

As a sulfonyl chloride, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This reaction is generally slow at room temperature with neutral water but is accelerated by heat and basic conditions. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.

The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a wide array of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis can be conceptualized in two main stages:

-

Amide Formation: Reaction of 4-amino-3-ethoxyaniline with 4-chlorobenzoyl chloride to form the N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide intermediate.

-

Chlorosulfonation: Subsequent reaction of the intermediate with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.

Below is a DOT script representation of this proposed workflow.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reactions. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide

-

Dissolve 4-amino-3-ethoxyaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in the same solvent to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Carefully and slowly add the purified N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide (1 equivalent) to an excess of chlorosulfonic acid (at least 3-4 equivalents) at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals. Therefore, the following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially during reactions that may evolve gases (e.g., chlorosulfonation).

-

Moisture Sensitivity: Avoid contact with water and moisture to prevent hydrolysis and the release of corrosive hydrochloric acid.

Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Temperature: Store at room temperature or under refrigeration (0-8 °C).[1]

-

Container: Keep in a tightly sealed, corrosion-resistant container.

The following DOT script illustrates the key safety and storage considerations.

Caption: Key safety and storage protocols.

Analytical Methodologies

To ensure the purity and identity of this compound, as well as to monitor reaction progress, several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase method is typically suitable.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-30 °C.

This method should be validated for linearity, precision, accuracy, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amide proton. The chemical shifts will be influenced by the various substituents on the benzene rings.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility is derived from the reactive sulfonyl chloride group, which allows for the straightforward introduction of sulfonamide functionalities. A comprehensive understanding of its physicochemical properties, coupled with safe handling and appropriate analytical methodologies, is essential for its successful application in research and development. This guide provides a foundational framework for scientists and professionals to work with this compound effectively and safely.

References

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges.[2] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques to unambiguously determine its molecular structure. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for characterizing this and structurally similar molecules.

Introduction: The Significance of Structural Verification

This compound (CAS No. 680617-88-3) is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex sulfonamides.[3] Its molecular structure, comprising a 4-chlorobenzamide, an ethoxy group, and a sulfonyl chloride moiety attached to a central benzene ring, offers multiple reaction sites for creating diverse chemical entities.[4][5] Accurate structural confirmation is paramount, as even minor impurities or isomeric variations can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API).

The reactive nature of the sulfonyl chloride group necessitates careful selection of analytical solvents and conditions to prevent hydrolysis or derivatization during analysis.[2] This guide will address these challenges by providing detailed, validated protocols for a suite of analytical techniques, ensuring a holistic and definitive structural assignment.

Foundational Analysis: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for the complete structural elucidation of a novel or complex organic molecule. A synergistic approach, leveraging the strengths of various methods, provides a self-validating system where the data from one technique corroborates the findings of another.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula and Isotopic Signature

Mass spectrometry (MS) is the initial and crucial step to confirm the molecular weight and elemental composition of the target compound.

Rationale: For a molecule containing two chlorine atoms, like this compound, high-resolution mass spectrometry (HRMS) is indispensable. It not only provides the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₃Cl₂NO₄S)[1], but also reveals the characteristic isotopic pattern of chlorine.

Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6][7] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum. The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

Data Analysis:

-

Identify the monoisotopic mass of the [M+H]⁺ ion.

-

Compare the observed isotopic pattern with the theoretical pattern for C₁₅H₁₄Cl₂NO₄S⁺.

-

Expected Data Summary:

| Ion | Calculated m/z | Observed m/z | Isotopic Peak | Expected Ratio |

| [M+H]⁺ | 374.0024 | ~374.0024 | M | 100 |

| [M+2+H]⁺ | 376.0000 | ~376.0000 | M+2 | ~65 |

| [M+4+H]⁺ | 378.0000 | ~378.0000 | M+4 | ~10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[2] For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the molecular skeleton.

Causality in Solvent Selection: The reactivity of the sulfonyl chloride group precludes the use of protic solvents like methanol-d₄.[2] Aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the appropriate choice to prevent solvolysis.[2][9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.[9]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ('zgpg30').

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Expected ¹H and ¹³C NMR Chemical Shifts:

| Functional Group | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale |

| Ethoxy (CH₃) | 1.4 - 1.6 (t) | 13.0 - 15.0 | Aliphatic protons and carbon adjacent to CH₂. |

| Ethoxy (OCH₂) | 4.1 - 4.3 (q) | 64.0 - 66.0 | Methylene group deshielded by the adjacent oxygen atom. |

| Aromatic (C-H) | 7.0 - 8.5 (m) | 115.0 - 145.0 | Protons and carbons in the two distinct aromatic rings. |

| Amide (N-H) | 9.0 - 10.0 (s) | N/A | Labile proton, often broad, deshielded by the carbonyl group. |

| Aromatic (C-Cl) | N/A | 134.0 - 136.0 | Carbon directly attached to the electron-withdrawing chlorine.[9] |

| Aromatic (C-S) | N/A | 138.0 - 145.0 | Carbon directly attached to the strongly electron-withdrawing sulfonyl group.[9] |

| Carbonyl (C=O) | N/A | 164.0 - 167.0 | Characteristic chemical shift for an amide carbonyl carbon. |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Rationale: The spectrum will provide clear evidence for the amide, sulfonyl chloride, and ether functionalities. The positions of these vibrational bands are characteristic and serve as a diagnostic fingerprint for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1650 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1550 | Bending |

| S=O (Sulfonyl) | 1370 - 1410 (asym) | Stretching[10] |

| S=O (Sulfonyl) | 1160 - 1210 (sym) | Stretching[10] |

| C-O (Ether) | 1200 - 1270 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Single-Crystal X-Ray Crystallography: The Definitive Structure

While the combination of MS, NMR, and FTIR provides compelling evidence, single-crystal X-ray crystallography offers the gold standard for unambiguous structural determination.[11] It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[12][13]

Causality in Experimental Design: The primary challenge is growing a single crystal of sufficient quality.[11] This often requires screening various anhydrous solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 4. 680617-88-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. azolifesciences.com [azolifesciences.com]

Spectroscopic Data for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry, possesses a unique molecular architecture that makes it a valuable building block for the synthesis of novel therapeutic agents. Its structure, incorporating a sulfonyl chloride, an ethoxy group, and a chlorobenzamido moiety, allows for diverse chemical modifications, paving the way for the development of compounds with potential applications in various disease areas. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis and application of this versatile molecule.

Molecular Structure and Key Functional Groups

The foundational step in interpreting the spectroscopic data of any compound is a thorough understanding of its molecular structure. This compound (CAS No. 680617-88-3) has the molecular formula C₁₅H₁₃Cl₂NO₄S and a molecular weight of 374.24 g/mol .[1][2]

Diagram of the Molecular Structure:

References

Mechanism of Action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride Derivatives

An In-depth Technical Guide to the

Abstract: The compound 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride represents a class of molecules with significant potential in drug discovery, characterized by a highly reactive sulfonyl chloride moiety and a substituted benzamide scaffold.[1] This guide delineates a postulated mechanism of action for this and related derivatives, drawing from established principles of medicinal chemistry and pharmacology associated with its constituent functional groups. We propose a primary mechanism centered on irreversible covalent inhibition of a biological target, with the potential for a range of pharmacological effects, including antimicrobial and anticancer activities. This document provides a foundational framework for researchers, offering both theoretical insights and practical experimental protocols to investigate and validate these hypotheses.

Introduction and Molecular Profile

This compound is an aromatic organic compound featuring three key functional domains that dictate its chemical reactivity and potential biological activity:

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly electrophilic and reactive functional group.[2][3] It serves as a potent "warhead," capable of reacting with nucleophilic residues in biological macromolecules.

-

The Substituted Benzamide Core: The core structure, consisting of a 4-chlorobenzamide linked to an ethoxybenzene ring, acts as a scaffold. This scaffold determines the molecule's three-dimensional shape, physicochemical properties (e.g., hydrophobicity, solubility), and recognition by specific biological targets. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

-

The Post-Reaction Sulfonamide Moiety: Upon reaction with an amine, the sulfonyl chloride is converted into a stable sulfonamide. The sulfonamide group is a cornerstone of medicinal chemistry, most famously in the "sulfa" antibiotics, but also in diuretics, anticonvulsants, and COX-2 inhibitors.[][7][8]

Given the nascent state of research on this specific derivative, this guide will synthesize information from these well-understood chemical motifs to construct a robust, testable hypothesis regarding its mechanism of action.

Postulated Core Mechanism: Irreversible Covalent Inhibition

The central hypothesis for the mechanism of action is that this compound functions as an irreversible covalent inhibitor . The high reactivity of the sulfonyl chloride group is the cornerstone of this mechanism.[2][3][9]

The process can be conceptualized in two steps:

-

Initial Non-Covalent Binding: The benzamide scaffold directs the molecule to a specific binding site on a target protein. This interaction is driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Covalent Bond Formation: Once the molecule is correctly oriented within the binding pocket, the highly electrophilic sulfur atom of the sulfonyl chloride is positioned in close proximity to a nucleophilic amino acid residue (e.g., the epsilon-amino group of Lysine, the imidazole nitrogen of Histidine, or the thiol group of Cysteine). A nucleophilic attack ensues, displacing the chloride ion—an excellent leaving group—and forming a stable, covalent sulfonamide bond between the drug and the protein target.

This covalent modification is typically irreversible, leading to a permanent inactivation of the target protein. This mode of action can offer advantages in terms of potency and duration of effect.

Caption: Proposed two-step mechanism of irreversible covalent inhibition.

Potential Pharmacological Applications and Targets

The specific biological effect of the compound is determined by which protein it targets. Based on its structural features, we can propose several high-probability therapeutic areas.

Antimicrobial Activity

The formation of a sulfonamide is a hallmark of this molecule's reactivity. This strongly suggests a potential mechanism analogous to classic sulfonamide antibiotics.[][10][11]

-

Target: Dihydropteroate Synthase (DHPS).

-

Mechanism: In many bacteria, DHPS is a critical enzyme in the synthesis of folic acid, an essential nutrient.[][12] Sulfonamide drugs act as competitive inhibitors of DHPS because they are structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[8][12] After this compound covalently binds to a nucleophile within or near the DHPS active site, the resulting sulfonamide moiety could effectively and permanently block PABA from binding, thereby halting folic acid synthesis and inhibiting bacterial growth (bacteriostatic effect).[7][10]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Anticancer Activity

Benzamide derivatives are prevalent in oncology, with some acting as inhibitors of key signaling pathways.[4][13]

-

Potential Targets:

-

Kinases: Many kinases have critical cysteine residues in their active sites that are susceptible to covalent modification. The benzamide scaffold could target the ATP-binding pocket of a specific kinase implicated in cancer cell proliferation.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors feature a benzamide cap. Covalent modification of the enzyme could lead to potent and sustained epigenetic modulation.

-

Hedgehog Signaling Pathway: Certain benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[13] Irreversible inhibition of SMO could be a powerful anti-cancer strategy.

-

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms, a structured, multi-faceted experimental approach is required.

Protocol 1: Target Identification via Chemical Proteomics

This protocol aims to identify the specific protein(s) that are covalently modified by the compound in a cellular context.

Methodology: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an analog of the parent compound that incorporates a "reporter tag" (e.g., a clickable alkyne or azide group) distal to the sulfonyl chloride warhead.

-

Cellular Labeling:

-

Culture relevant cells (e.g., E. coli for antimicrobial studies, a cancer cell line like Daoy for oncology studies) to mid-log phase.

-

Treat the intact cells or cell lysate with the synthesized probe for a defined period (e.g., 1 hour).

-

Include a control group treated with a vehicle (e.g., DMSO).

-

-

Click Chemistry:

-

Lyse the cells (if treated intact).

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a fluorescent dye or biotin to the probe-labeled proteins.

-

-

Analysis:

-

In-gel Fluorescence: Separate proteins by SDS-PAGE and visualize labeled proteins using a fluorescence scanner. This will show specific bands corresponding to target proteins.

-

Affinity Purification & Mass Spectrometry: For biotin-tagged proteins, perform streptavidin affinity purification to enrich the targets. Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Validation: Confirm the identified targets using orthogonal methods, such as Western blotting or genetic knockdown (siRNA) to observe changes in compound efficacy.

Caption: Workflow for target identification using chemical proteomics.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework to quantify the inhibitory potency of the compound against a purified target enzyme identified in Protocol 1.

Methodology: Spectrophotometric or Fluorometric Assay

-

Reagents:

-

Purified target enzyme (e.g., recombinant DHPS).

-

Substrate (e.g., PABA for DHPS).

-

Cofactors (if required).

-

Assay buffer.

-

Test compound dissolved in DMSO (serial dilutions).

-

-

Procedure:

-

In a 96-well plate, add the enzyme to the assay buffer.

-

Add varying concentrations of the test compound. To test for time-dependent irreversible inhibition, pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

For irreversible inhibitors, calculate the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).

-

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effect of the compound on whole cells.

Methodology: MTT or Resazurin-based Assay

-

Cell Seeding: Seed bacterial or mammalian cells in a 96-well plate at a predetermined density and allow them to adhere or enter the logarithmic growth phase.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a positive control (known cytotoxic agent) and a negative control (vehicle).

-

Incubation: Incubate the plate for a specified duration (e.g., 24-72 hours for cancer cells, shorter for bacteria).

-

Viability Measurement:

-

Add MTT or resazurin reagent to each well.

-

Incubate for 1-4 hours. Viable cells will metabolize the dye, causing a color change.

-

-

Quantification: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the compound concentration to determine the EC₅₀ or GI₅₀ value.

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the described protocols to characterize a lead compound from this derivative class.

| Parameter | Assay Type | Target/Cell Line | Hypothetical Value | Interpretation |

| IC₅₀ | Enzyme Inhibition | Recombinant E. coli DHPS | 50 nM | Potent inhibitor of the target enzyme. |

| kᵢₙₐ꜀ₜ/Kᵢ | Irreversible Kinetics | Recombinant E. coli DHPS | 1.5 x 10⁵ M⁻¹s⁻¹ | Efficient irreversible inactivation of the target. |

| MIC | Broth Microdilution | E. coli | 0.5 µg/mL | Potent antibacterial activity against Gram-negative bacteria. |

| GI₅₀ | Cell Viability | MDA-MB-231 (Breast Cancer) | 120 nM | Significant growth inhibitory effect on cancer cells. |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The core mechanistic hypothesis of target-directed, irreversible covalent inhibition is scientifically sound and supported by the well-documented reactivity of its constituent functional groups. The primary challenge and opportunity lie in identifying the specific biological targets that this scaffold preferentially modifies. The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating this mechanism of action, quantifying biological activity, and ultimately unlocking the therapeutic potential of this chemical class.

References

- 1. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nanobioletters.com [nanobioletters.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 10. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 11. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of novel sulfonamide compounds derived from this precursor

A-Z Technical Guide to the Biological Activity of Novel Sulfonamide Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Part 1: The Sulfonamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of drug discovery, demonstrating a remarkable range of biological activities.[1][2] Historically recognized for the revolutionary impact of antibacterial sulfa drugs, the scaffold's utility has expanded dramatically. Today, sulfonamide-containing molecules are clinically employed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies.[1][3] This versatility stems from the group's unique physicochemical properties: it is a stable, non-hydrolyzable moiety that can act as a hydrogen bond donor and acceptor, allowing it to form critical interactions within the active sites of diverse protein targets.

The core principle behind developing novel sulfonamide drugs lies in modifying the substituents on the sulfonamide nitrogen (N1) and, if applicable, the aromatic ring to which the sulfur is attached.[4][5] These modifications fine-tune the molecule's steric and electronic properties, dictating its target specificity, potency, and pharmacokinetic profile. This guide provides a framework for the strategic design, synthesis, and biological evaluation of novel sulfonamide derivatives from a given amine precursor, a common and effective starting point for generating chemical diversity.[6][7][8]

Part 2: Strategic Design & Synthesis of Novel Derivatives from an Amine Precursor

The journey from a precursor amine to a biologically active sulfonamide is a process of rational design rooted in the principles of Structure-Activity Relationships (SAR). The choices made during synthesis directly influence the therapeutic potential of the final compounds.

Causality in Experimental Design: Why Start with an Amine?

Primary and secondary amines are ideal precursors for sulfonamide synthesis. The reaction of an amine with a sulfonyl chloride is a robust and well-established method for forming the sulfonamide bond.[6][9] This approach offers several advantages:

-

Availability: A vast library of commercial and custom primary/secondary amines and sulfonyl chlorides is available, allowing for extensive diversification.

-

Efficiency: The reaction is often high-yielding and can be performed under relatively mild conditions.[6]

-

Predictability: SAR for the sulfonamide class is well-documented, providing a strong basis for rational design. For antibacterial sulfonamides, a free para-amino group on the benzene ring is often essential for activity, mimicking the natural substrate p-aminobenzoic acid (PABA).[4] Substitutions on the sulfonamide nitrogen (N1), particularly with heterocyclic rings, can enhance potency and improve pharmacokinetic properties.

General Synthesis Workflow

The synthesis of a novel sulfonamide library from a precursor amine typically follows a logical and efficient workflow. This process ensures that the synthesized compounds are pure, well-characterized, and ready for biological screening.

Caption: General workflow from precursor amine to a verified sulfonamide compound.

Detailed Synthesis Protocol: A Self-Validating System

This protocol describes a general method for synthesizing a sulfonamide derivative from a primary amine and an arylsulfonyl chloride.

Objective: To synthesize N-substituted arylsulfonamide.

Materials:

-

Primary amine (1.0 eq)

-

Arylsulfonyl chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add the arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the amine starting material indicates completion. A co-spotted lane (starting material + reaction mixture) is essential for accurate comparison.

-

Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the pure product using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.[7][8]

Part 3: A Multi-Pronged Approach to Biological Activity Screening

Once a library of novel sulfonamides is synthesized, a systematic screening cascade is required to identify and characterize their biological activities. Sulfonamides are known to target a wide array of biological processes.[2][9] This section details protocols for three common and high-impact areas: antimicrobial, anticancer, and anti-inflammatory activity.

A. Antimicrobial Activity: Targeting Bacterial Folate Synthesis

Mechanistic Grounding: Many antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[10][11][12] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt the production of folate, which is essential for synthesizing the nucleic acids required for DNA replication and cell division.[10] This mechanism confers selective toxicity because mammalian cells acquire folate from their diet and do not possess the DHPS enzyme.[10][12]

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its structural motifs, a substituted benzamide and an aromatic sulfonyl chloride, are well-established pharmacophores. This guide will delve into its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and its current and potential applications in drug discovery and complex molecule synthesis. The document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents and other bioactive molecules.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 680617-88-3) is a bifunctional organic compound that serves as a crucial building block in synthetic chemistry.[1] Its molecular structure combines a 4-chlorobenzamido group and a 2-ethoxybenzene-1-sulfonyl chloride moiety, offering two reactive sites for further chemical transformations. The sulfonyl chloride group is a highly reactive functional group that readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages.[2] The benzamide portion of the molecule provides a scaffold that is frequently found in biologically active compounds.

The presence of these functional groups makes this compound a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the development of new therapeutic agents. Its application spans potential anti-inflammatory, analgesic, and anti-cancer drugs.[3] The ethoxy group and the chloro-substituent on the benzoyl ring can further influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 680617-88-3 | [1] |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [1] |

| Molecular Weight | 374.24 g/mol | [1] |

| Appearance | Off-white to light green solid | [1][4] |

| Purity | ≥ 95% (typically analyzed by HPLC) | [1] |

| Storage Conditions | Inert atmosphere, room temperature or 0-8 °C | [1][4] |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and THF. | Inferred from reactivity |

| InChI Code | 1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | [1] |

| InChIKey | XSDRDPBHLIDKQA-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathway and Experimental Protocol

Proposed Retrosynthetic Analysis

The logical disconnection for the synthesis of the target molecule involves breaking the amide and the sulfonyl chloride bonds, leading back to simpler, more readily available starting materials.

Caption: Proposed retrosynthetic pathway for this compound.

Step-by-Step Proposed Synthesis

The forward synthesis would likely proceed as follows:

Caption: Two plausible synthetic pathways for this compound.

Pathway A: A More Direct Approach

This pathway involves the initial formation of the amide bond followed by chlorosulfonation.

Step 1: Synthesis of N-(2-Ethoxyphenyl)-4-chlorobenzamide

-

Reaction: Acylation of 2-ethoxyaniline with 4-chlorobenzoyl chloride.

-

Reagents and Conditions:

-

2-Ethoxyaniline (1.0 eq.)

-

4-Chlorobenzoyl chloride (1.05 eq.)

-

Anhydrous pyridine or triethylamine (1.1 eq.) as a base.

-

Anhydrous dichloromethane (DCM) as a solvent.

-

Reaction is typically carried out at 0 °C to room temperature.

-

-

Work-up: The reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reaction: Electrophilic aromatic substitution (chlorosulfonation) of the activated aromatic ring of N-(2-ethoxyphenyl)-4-chlorobenzamide.

-

Reagents and Conditions:

-

N-(2-Ethoxyphenyl)-4-chlorobenzamide (1.0 eq.)

-

Chlorosulfonic acid (excess, ~5-10 eq.) as both the reagent and solvent.

-

The reaction is typically performed at low temperatures (0-10 °C) initially and then may be gently warmed to ensure completion.

-

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

An ethyl group signal: a triplet around 1.4-1.6 ppm (CH₃) and a quartet around 4.1-4.3 ppm (OCH₂).

-

Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm. The protons on the ethoxy-substituted ring and the chloro-substituted ring will appear as distinct sets of signals.

-

Amide proton (NH): A broad singlet, typically in the downfield region (around 8.5-10.0 ppm), the exact shift being solvent and concentration-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aliphatic carbons of the ethyl group: Signals around 15 ppm (CH₃) and 65 ppm (OCH₂).

-

Aromatic carbons: Multiple signals in the range of 110-150 ppm.

-

Carbonyl carbon (C=O) of the amide: A signal in the downfield region, typically around 165-170 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption around 1650-1680 cm⁻¹.

-

S=O stretches (sulfonyl chloride): Two strong, characteristic bands around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

C-O-C stretch (ether): A strong band around 1240-1260 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be expected at m/z 373, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The (M+2)⁺ peak would be approximately 65% of the intensity of the M⁺ peak, and the (M+4)⁺ peak would be about 10% of the M⁺ peak.

-

Common fragmentation patterns would include the loss of the sulfonyl chloride group (-SO₂Cl), the 4-chlorobenzoyl group, and cleavage of the ether linkage.

-

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of target molecules.

-

Pharmaceutical Drug Discovery: The primary application is in the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a well-known pharmacophore present in a variety of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. By reacting this sulfonyl chloride with a diverse library of amines, medicinal chemists can generate a multitude of candidate compounds for biological screening.[3]

-

Agrochemical Development: Similar to its application in pharmaceuticals, this compound can be used to synthesize new herbicides, fungicides, and insecticides. The sulfonamide moiety is also a key feature in several classes of agrochemicals.

-

Complex Molecule Synthesis: Beyond its direct use in creating sulfonamides, the sulfonyl chloride group can be converted into other functional groups, such as sulfonate esters or sulfones, further expanding its synthetic utility.

References

Methodological & Application

Leveraging 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a Core Intermediate for Novel Anti-inflammatory Drug Discovery

An Application Guide for Researchers and Drug Development Professionals

Abstract: The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Sulfonamide-based scaffolds, particularly those designed for selective inhibition of cyclooxygenase-2 (COX-2), have proven to be a highly successful strategy. This guide provides a comprehensive technical overview and detailed protocols for utilizing 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a versatile starting intermediate for the synthesis and evaluation of next-generation anti-inflammatory agents. We will cover its chemical profile, a detailed synthetic protocol for derivatization, methods for structural characterization, and a suite of in-vitro assays to determine biological activity and cytotoxicity.

Intermediate Profile: this compound

This intermediate is a highly functionalized molecule, primed for facile derivatization into a library of potential drug candidates. Its structure combines several key features: a reactive sulfonyl chloride group for coupling, a rigid chlorobenzamido backbone that can participate in binding interactions, and an ethoxy group that can influence solubility and metabolic stability.

Rationale for Use: The sulfonyl chloride moiety is an excellent electrophile for reaction with a wide range of nucleophilic amines, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives.[1][2] This approach is a classic and robust method in medicinal chemistry for creating compounds that often exhibit potent biological activity.[3][4]

| Property | Value | Source |

| CAS Number | 680617-88-3 | [5] |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [6] |

| Molecular Weight | 374.24 g/mol | [6] |

| Appearance | Off-white solid | [6] |

| Key Reactive Group | Sulfonyl Chloride (-SO₂Cl) | [6] |

| Storage | Inert atmosphere, room temperature or 0-8 °C | [6] |

Synthetic Workflow: From Intermediate to Bioactive Candidate

The overall workflow involves a three-stage process: synthesis of the target molecule, rigorous purification and characterization, and finally, biological evaluation.

Protocol 2.1: Synthesis of a Hypothetical COX-2 Inhibitor Candidate

This protocol describes the synthesis of a novel sulfonamide, herein named "Cpd-4AP" , by reacting the title intermediate with 4-aminophenol. The resulting structure incorporates a phenolic hydroxyl group, a common feature in some anti-inflammatory agents.

Materials:

-

This compound (1.0 eq)

-

4-Aminophenol (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.0 eq) dropwise via syringe.

-

Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.[1]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Work-up: a. Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. b. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acidic starting materials or byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure Cpd-4AP.

Structural Characterization Protocols

Verifying the structure and purity of the synthesized compound is a critical, self-validating step.

Protocol 3.1: Spectroscopic Analysis

-

Mass Spectrometry (ESI-MS):

-

Dissolve a small sample of Cpd-4AP in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Analyze using an Electrospray Ionization Mass Spectrometer in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. For Cpd-4AP (C₂₁H₁₉ClN₂O₅S), the expected mass is approximately 447.07. The presence of this peak confirms the successful coupling reaction.[7]

-

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of Cpd-4AP in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Features: Look for a characteristic singlet peak in the downfield region (δ 8-11 ppm) corresponding to the sulfonamide N-H proton.[8][9] Signals for the aromatic protons from all three rings should be visible, along with the ethoxy group signals (a quartet and a triplet).

-

Expected ¹³C NMR Features: Confirm the presence of the correct number of aromatic carbons and the carbonyl carbon from the amide group (~160-170 ppm).[8][9]

-

-

FT-IR Spectroscopy:

Biological Evaluation: Anti-inflammatory and Cytotoxicity Assays

The following protocols are designed to assess the potential of Cpd-4AP as an anti-inflammatory agent, focusing on a plausible mechanism of COX-2 inhibition.

Protocol 4.1: In-Vitro COX-2 Inhibition Assay (Fluorometric)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified human recombinant COX-2.[10][11]

Materials:

-

Human Recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor

-

Arachidonic Acid (Substrate)

-

Celecoxib (Positive control inhibitor)

-

DMSO (Vehicle)

-

96-well opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of Cpd-4AP in DMSO. Create a series of dilutions in COX Assay Buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for Celecoxib.

-

Controls:

-

Enzyme Control (100% Activity): Wells containing enzyme, all reagents, and DMSO vehicle (no inhibitor).

-

Inhibitor Control: Wells containing enzyme and Celecoxib.

-

Background Control: Wells containing all reagents except the enzyme.

-

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

COX Assay Buffer

-

COX Cofactor and COX Probe

-

Diluted test compound (Cpd-4AP), control inhibitor (Celecoxib), or DMSO vehicle.

-

Add diluted COX-2 enzyme to all wells except the background control.

-

-

Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation & Measurement: Initiate the reaction by adding the Arachidonic Acid substrate to all wells. Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[12]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Cpd-4AP relative to the enzyme control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[13]

Protocol 4.2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This cell-based assay evaluates the compound's ability to suppress the production of pro-inflammatory cytokines in an immune cell model.[14][15]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Cpd-4AP

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 4 × 10⁵ cells/mL and allow them to adhere overnight.[14]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Cpd-4AP. Incubate for 1 hour.

-

Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL) except for the vehicle control wells.[16]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[14]

-

Data Analysis: Compare the cytokine levels in Cpd-4AP treated wells to the LPS-only control wells. A significant reduction indicates anti-inflammatory activity in a cellular context.

Protocol 4.3: Cytotoxicity Assessment (MTT Assay)

It is essential to determine if the observed anti-inflammatory effects are due to specific pathway modulation rather than general cell toxicity.[17][18]

Materials:

-

RAW 264.7 cells

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Solution

-

96-well plate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (e.g., 1 × 10⁴ cells/well).[16][19] After overnight adherence, treat the cells with the same concentrations of Cpd-4AP used in the cytokine assay for 24 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[18][20]

-

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21]

-

-

Solubilization: Carefully discard the MTT solution and add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[20] Shake the plate for 15 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is directly proportional to the absorbance. Calculate the percent viability of treated cells relative to the vehicle-treated control cells. A significant drop in viability indicates that the compound is cytotoxic at that concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 16. mdpi.com [mdpi.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 20. broadpharm.com [broadpharm.com]

- 21. clyte.tech [clyte.tech]

Application Notes and Protocols for the Analytical Reagent: 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a novel derivatizing agent for the analysis of primary and secondary amines in complex matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for reagent synthesis, sample derivatization, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This guide emphasizes the scientific rationale behind experimental choices and provides a framework for method validation in accordance with established guidelines.

Introduction: The Role of Derivatization in Modern Analytical Chemistry